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Compound of Interest

Compound Name: O-tert-Butyl-L-tyrosine

Cat. No.: B099354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stepwise solution-phase

synthesis of peptides utilizing N-α-tert-butyloxycarbonyl-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-

OH). This methodology is particularly suited for the synthesis of short to medium-length

peptides, peptide fragments for convergent synthesis, and peptide analogs with specific

modifications. The protocols detailed below use the synthesis of the endogenous opioid

pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), as a model.

Physicochemical Properties of Boc-Tyr(tBu)-OH
A thorough understanding of the physicochemical properties of Boc-Tyr(tBu)-OH is essential for

its proper handling and use in peptide synthesis.
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Property Value

IUPAC Name
(2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(tert-

butoxy)phenyl]propanoic acid

Molecular Formula C₁₈H₂₇NO₅

Molecular Weight 337.41 g/mol

Appearance White to off-white powder

Melting Point 113-116 °C

Solubility

Soluble in organic solvents such as

Dichloromethane (DCM), Dimethylformamide

(DMF), Chloroform, Ethyl Acetate, and DMSO.

Insoluble in water.[1]

Storage 2-8°C, protected from moisture

Experimental Protocols: Stepwise Synthesis of Leu-
enkephalin
The following protocols outline the C-to-N terminal stepwise synthesis of Leu-enkephalin (H-

Tyr-Gly-Gly-Phe-Leu-OH). Each step should be monitored by Thin Layer Chromatography

(TLC) to ensure reaction completion.

Protocol 1: Synthesis of the Dipeptide (Boc-Phe-Leu-
OMe)
This initial step involves the coupling of Boc-protected Phenylalanine with Leucine methyl ester.

Materials:

Boc-Phe-OH

L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

1M HCl, Saturated NaHCO₃ solution, Brine

Procedure:

Dissolve H-Leu-OMe·HCl (1.0 eq) in DCM.

Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room

temperature.[1]

In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.0 eq) in DCM.[1]

Add the neutralized H-Leu-OMe solution to the Boc-Phe-OH solution.

Cool the reaction mixture to 0°C in an ice bath.

Add EDC (1.1 eq) portion-wise.[1]

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction by TLC.

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated

NaHCO₃ solution, and brine.[1]

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product, which can be purified by column chromatography.

Protocol 2: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group, which is repeated at each

cycle of peptide elongation.

Materials:
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Boc-protected peptide methyl ester (e.g., Boc-Phe-Leu-OMe)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure:

Dissolve the purified Boc-protected peptide (1.0 eq) in DCM.

Cool the solution to 0°C and add TFA (10 eq) dropwise.[1]

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[1]

Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt is

typically used in the next coupling step without further purification, after neutralization in situ.

Protocol 3: Stepwise Elongation of the Peptide Chain
Repeat the coupling (Protocol 1) and deprotection (Protocol 2) steps sequentially with the

corresponding Boc-amino acids:

Coupling 2: Boc-Gly-OH with H-Phe-Leu-OMe to yield Boc-Gly-Phe-Leu-OMe.

Deprotection 2: Removal of Boc group from Boc-Gly-Phe-Leu-OMe.

Coupling 3: Boc-Gly-OH with H-Gly-Phe-Leu-OMe to yield Boc-Gly-Gly-Phe-Leu-OMe.

Deprotection 3: Removal of Boc group from Boc-Gly-Gly-Phe-Leu-OMe.

Coupling 4:Boc-Tyr(tBu)-OH with H-Gly-Gly-Phe-Leu-OMe to yield the protected

pentapeptide, Boc-Tyr(tBu)-Gly-Gly-Phe-Leu-OMe.

Protocol 4: Saponification of the C-terminal Methyl Ester
This step hydrolyzes the methyl ester to a free carboxylic acid.

Materials:
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Boc-Tyr(tBu)-Gly-Gly-Phe-Leu-OMe

Methanol (MeOH)

1M Sodium Hydroxide (NaOH)

1M Hydrochloric acid (HCl)

Procedure:

Dissolve the protected pentapeptide ester in a mixture of MeOH and water.

Add 1M NaOH (1.5 eq) and stir at room temperature, monitoring by TLC.

Upon completion, neutralize the reaction mixture with 1M HCl.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield Boc-

Tyr(tBu)-Gly-Gly-Phe-Leu-OH.

Protocol 5: Final Deprotection
This final acid-labile deprotection step removes both the N-terminal Boc group and the side-

chain tBu group from the tyrosine residue.

Materials:

Boc-Tyr(tBu)-Gly-Gly-Phe-Leu-OH

Trifluoroacetic acid (TFA)

Anisole (as a scavenger)

Cold diethyl ether

Procedure:

Dissolve the protected pentapeptide in a cleavage cocktail (e.g., TFA:Anisole 95:5 v/v).[1]
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Stir the mixture at room temperature for 2-4 hours.[1]

Precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.[1]

Collect the precipitate by filtration or centrifugation.

Wash the peptide with cold diethyl ether and dry under vacuum.[1]

Protocol 6: Purification and Characterization
The final crude peptide is purified by preparative Reverse-Phase High-Performance Liquid

Chromatography (RP-HPLC).

Purification: Utilize a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Characterization: The purity of the final product should be assessed by analytical HPLC, and

the identity confirmed by mass spectrometry (MS).

Quantitative Data Summary
The following table summarizes the illustrative yields for the key steps in the solution-phase

synthesis of Leu-enkephalin. Actual yields may vary based on reaction scale, purification

efficiency, and the specific amino acid sequence.

Step Reaction Reagents Typical Yield (%)

1
Coupling (Dipeptide

formation)
EDC, HOBt, DIPEA 80 - 95

2 Boc Deprotection TFA/DCM
>95 (often

quantitative)

3 Saponification NaOH, MeOH/H₂O 85 - 95

4 Final Deprotection TFA, Anisole >90

5 RP-HPLC Purification
C18 column,

ACN/H₂O/TFA
50 - 70 (from crude)

- Overall - ~40-50
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Potential Side Reactions
C-alkylation of Tyrosine: During the final TFA deprotection, the generated tert-butyl cation

can alkylate the electron-rich aromatic ring of the deprotected tyrosine. The use of a

scavenger like anisole is crucial to trap these carbocations.

Racemization: Racemization can occur during the coupling step, especially when using

carbodiimide reagents. The addition of HOBt is a standard practice to suppress this side

reaction.

Incomplete Deprotection: Inadequate reaction time or insufficient acid strength can lead to

incomplete removal of Boc or tBu groups, resulting in complex mixtures that are difficult to

purify. Monitoring by TLC or LC-MS is essential.

Visualizations
Experimental Workflow
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Caption: Stepwise solution-phase synthesis of Leu-enkephalin.
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Signaling Pathway
Leu-enkephalin, synthesized using Boc-Tyr(tBu)-OH, is an endogenous agonist for opioid

receptors, primarily the μ- and δ-opioid receptors. These are G-protein coupled receptors

(GPCRs) that, upon activation, initiate a signaling cascade leading to analgesia and other

physiological effects.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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